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molecular formula C15H10N4O2 B3820866 2-(1H-1,2,3-benzotriazol-1-ylmethyl)-1H-isoindole-1,3(2H)-dione

2-(1H-1,2,3-benzotriazol-1-ylmethyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B3820866
M. Wt: 278.26 g/mol
InChI Key: HGBSZCQXFMDXKV-UHFFFAOYSA-N
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Patent
US04350752

Procedure details

A solution of potassium phthalimide (5.55 g) and crude 1-(chloromethyl)benzotriazole (5.02 g) in 75 ml dimethylformamide was stirred at ambient temperature for 2 hours. An additional portion of potassium phthalimide (1.0 g) was added. After 2 hours an aqueous ethyl acetate extractive work up gave a crude solid. Recrystallization from acetonitrile gave a colorless solid, m.p. 177°-180° C. (5.49 g).
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[K].Cl[CH2:14][N:15]1[C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=2[N:17]=[N:16]1.C(OCC)(=O)C>CN(C)C=O>[C:1]1(=[O:11])[N:5]([CH2:14][N:15]2[C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=3[N:17]=[N:16]2)[C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12 |f:0.1,^1:11|

Inputs

Step One
Name
Quantity
5.55 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Name
Quantity
5.02 g
Type
reactant
Smiles
ClCN1N=NC2=C1C=CC=C2
Name
Quantity
75 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Recrystallization from acetonitrile
CUSTOM
Type
CUSTOM
Details
gave a colorless solid, m.p. 177°-180° C. (5.49 g)

Outcomes

Product
Name
Type
Smiles
C1(C=2C(C(N1CN1N=NC3=C1C=CC=C3)=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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